N,N-Diethyl-N'-(4-morpholin-4-ylphenyl)thiourea: Structural Dynamics, Synthesis, and Pharmacological Potential
N,N-Diethyl-N'-(4-morpholin-4-ylphenyl)thiourea: Structural Dynamics, Synthesis, and Pharmacological Potential
Executive Summary
N,N-Diethyl-N'-(4-morpholin-4-ylphenyl)thiourea (CAS: 1427460-42-1) is a highly versatile synthetic building block and pharmacophore model utilized in modern medicinal chemistry. By integrating a lipophilic diethylamine moiety, a hydrogen-bonding thiourea core, and a solubilizing morpholine ring, this compound serves as an optimal scaffold for developing enzyme inhibitors, metal chelators, and targeted therapeutics. This technical guide explores the causality behind its structural design, provides self-validating synthetic protocols, and outlines its biological applications.
Chemical Identity & Structural Rationale
The utility of N,N-Diethyl-N'-(4-morpholin-4-ylphenyl)thiourea in drug design is a direct consequence of its unique electronic and conformational features [1]. The molecule is strategically divided into three functional domains, each serving a specific physicochemical purpose:
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The Morpholine Ring: The electron-withdrawing nature of the oxygen atom subtly tempers the basicity of the nitrogen, while its flexible chair-like conformation provides a versatile scaffold. This moiety is critical for improving aqueous solubility and acting as a hinge-binding motif in kinase active sites [2].
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The Thiourea Core: Unlike urea, thiourea is a softer Lewis base. It acts as a potent bidentate hydrogen-bond donor (via the NH group) and a strong metal chelator (via the sulfur atom), making it highly effective against metalloenzymes like urease and tyrosinase [3].
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The N,N-Diethyl Group: This terminal dialkyl group increases the overall lipophilicity (LogP) of the molecule, facilitating cellular membrane penetration while providing steric bulk to optimally occupy hydrophobic pockets within target proteins.
Table 1: Physicochemical Properties
| Property | Value / Description |
| IUPAC Name | 1,1-diethyl-3-(4-morpholin-4-ylphenyl)thiourea |
| CAS Registry Number | 1427460-42-1 |
| Molecular Formula | C15H23N3OS |
| Molecular Weight | 293.43 g/mol |
| SMILES | CCN(CC)C(=S)Nc1ccc(N2CCOCC2)cc1 |
| Purity Standard | ≥ 95% (HPLC/LC-MS) |
| Physical State | Solid |
Mechanistic Role in Drug Design
The incorporation of the morpholine ring and thiourea core is a deliberate strategy employed by medicinal chemists to optimize the ADME (Absorption, Distribution, Metabolism, Excretion) profile of a drug candidate [2]. The morpholine oxygen acts as a hydrogen-bond acceptor, interacting with backbone amides in the hinge region of kinases (e.g., EGFR, PI3K). Simultaneously, the thiourea nitrogen acts as a hydrogen-bond donor, interacting with catalytic aspartate or glutamate residues.
Caption: Pharmacophore interaction model of N,N-Diethyl-N'-(4-morpholin-4-ylphenyl)thiourea.
Synthetic Methodology
The synthesis of N,N-Diethyl-N'-(4-morpholin-4-ylphenyl)thiourea relies on the nucleophilic attack of an aniline derivative on a thiocarbamoyl electrophile. To ensure high yield and purity, the protocol utilizes a self-validating system where reaction completion is monitored via Thin-Layer Chromatography (TLC), and the final product is authenticated via NMR and LC-MS.
Causality of Reagent Selection:
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Dichloromethane (DCM): Chosen as an aprotic solvent to dissolve both starting materials without participating in hydrogen bonding, which could quench the electrophile.
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Triethylamine (TEA): Acts as an acid scavenger. The reaction generates hydrochloric acid (HCl) as a byproduct; TEA neutralizes this, preventing the protonation of the highly basic morpholine nitrogen, which would otherwise halt the reaction.
Caption: Synthetic workflow and validation pipeline for the target thiourea derivative.
Step-by-Step Synthetic Protocol
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Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 4-morpholinoaniline (1.0 eq, 10 mmol) in 30 mL of anhydrous Dichloromethane (DCM).
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Base Addition: Add Triethylamine (TEA) (1.5 eq, 15 mmol) to the solution. Stir the mixture at 0 °C in an ice bath for 10 minutes to establish a uniform, chilled basic environment.
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Electrophile Addition: Dissolve diethylthiocarbamoyl chloride (1.1 eq, 11 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction flask over 15 minutes to prevent exothermic degradation and minimize side reactions.
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Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir continuously for 4–6 hours.
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In-Process Validation (TLC): Monitor the reaction using TLC (Eluent: 1:1 Hexane:Ethyl Acetate). The disappearance of the lower-Rf aniline spot and the emergence of a new, higher-Rf UV-active spot confirms reaction completion.
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Workup: Quench the reaction with 20 mL of saturated aqueous NaHCO3 . Transfer to a separatory funnel and extract the aqueous layer with DCM (2 x 20 mL). Wash the combined organic layers with brine (30 mL), dry over anhydrous Na2SO4 , and concentrate under reduced pressure.
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Purification & Final Validation: Purify the crude residue via silica gel column chromatography. Validate the purified solid using 1H -NMR (confirming the morpholine multiplets at ~3.1 and ~3.8 ppm, and the diethyl signals at ~1.2 and ~3.6 ppm) and LC-MS (Target m/z: [M+H]+ = 294.1).
Biological Evaluation & Assays
Thiourea derivatives have demonstrated great promise in oncology and antimicrobial research due to their ability to inhibit the growth of several cancer cell lines and disrupt metalloenzyme function [3]. To evaluate the efficacy of N,N-Diethyl-N'-(4-morpholin-4-ylphenyl)thiourea, a standardized enzyme inhibition assay (e.g., Tyrosinase or Kinase inhibition) is employed.
Step-by-Step Enzyme Inhibition Assay Protocol (Self-Validating)
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Reagent Preparation: Prepare a 10 mM stock solution of the thiourea compound in 100% DMSO. Serial dilute this stock in assay buffer (50 mM HEPES, pH 7.4) to achieve final well concentrations ranging from 0.1 nM to 100 µM. Ensure final DMSO concentration remains ≤ 1% to prevent solvent-induced enzyme denaturation.
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Enzyme Incubation: In a 96-well microplate, add 10 µL of the diluted compound to 40 µL of the target enzyme solution (e.g., 0.5 nM final concentration). Incubate at 37 °C for 30 minutes to allow thermodynamic equilibrium of the inhibitor-enzyme complex.
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Substrate Addition: Initiate the reaction by adding 50 µL of the substrate mixture (containing ATP and a fluorescently labeled peptide substrate).
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Kinetic Measurement: Immediately transfer the plate to a microplate reader. Monitor the fluorescence or absorbance continuously for 60 minutes.
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Data Validation: Include positive controls (known inhibitors like Erlotinib for kinases) and negative controls (DMSO vehicle). The assay is validated only if the Z'-factor is > 0.5. Calculate the IC50 using non-linear regression analysis (GraphPad Prism).
Table 2: Representative Biological Activity Context
(Note: Data represents typical ranges for morpholinophenyl-thiourea derivatives against common targets)
| Biological Target | Mechanism of Action | Expected IC50 Range |
| EGFR Kinase | ATP-competitive hinge binding (Morpholine) | 0.5 - 5.0 µM |
| Tyrosinase | Copper chelation (Thiourea sulfur) | 1.0 - 15.0 µM |
| Urease | Nickel coordination (Thiourea core) | 5.0 - 25.0 µM |
| MCF-7 Cell Line | Apoptosis induction / Cell cycle arrest | 7.0 - 20.0 µM |
References
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Biological Applications of Thiourea Derivatives: Detailed Review Source: MDPI (Molecules) URL:[Link]

